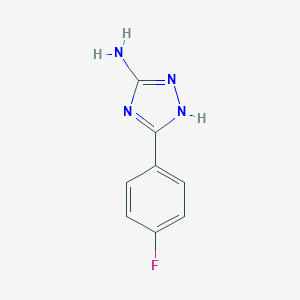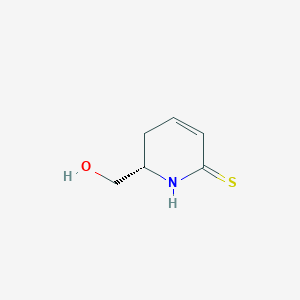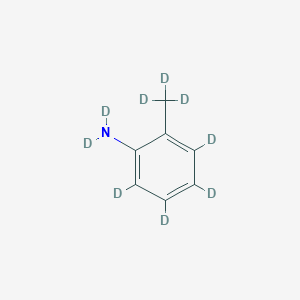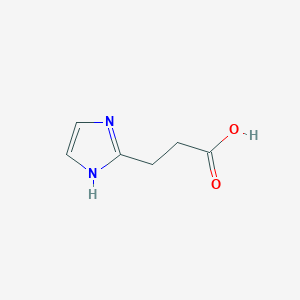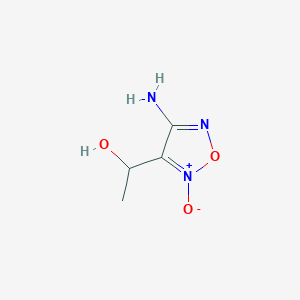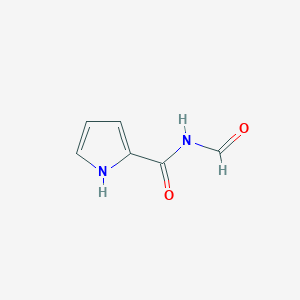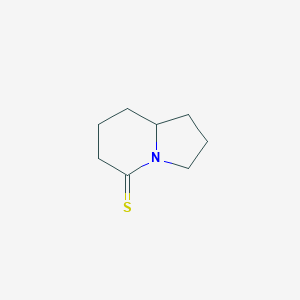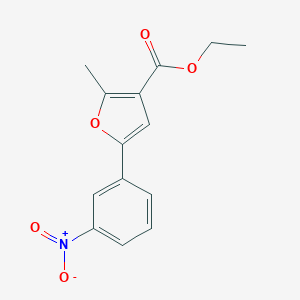![molecular formula C15H7FN2O3 B068505 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione CAS No. 169038-75-9](/img/structure/B68505.png)
8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione, also known as FHQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of quinazoline-based molecules and has been found to exhibit a range of biological activities.
Mechanism Of Action
The mechanism of action of 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione is not fully understood, but it has been proposed to act through the inhibition of various cellular pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. In addition, 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has also been shown to induce apoptosis in cancer cells, which may contribute to its cytotoxic effects.
Biochemical And Physiological Effects
8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. In addition, 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. In addition, 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has been found to exhibit significant cytotoxic effects against various cancer cell lines, which makes it a promising candidate for cancer therapy. However, one of the limitations of 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione is its relatively low solubility in water, which may pose challenges for its use in in vivo experiments.
Future Directions
There are several potential future directions for research on 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic effects in animal models. In addition, the development of novel derivatives of 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione may also be explored to enhance its potency and selectivity.
Synthesis Methods
The synthesis of 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione can be achieved through a multistep process that involves the reaction of 2-aminobenzamide with various reagents, including 2-bromo-4-fluoroaniline, sodium hydride, and triethylamine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has been extensively studied for its potential applications in cancer therapy, as it has been found to exhibit significant cytotoxic effects against various cancer cell lines. In addition, 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
169038-75-9 |
|---|---|
Product Name |
8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione |
Molecular Formula |
C15H7FN2O3 |
Molecular Weight |
282.23 g/mol |
IUPAC Name |
8-fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H7FN2O3/c16-7-4-5-10-9(6-7)13(20)14-17-12-8(15(21)18(10)14)2-1-3-11(12)19/h1-6,19H |
InChI Key |
BLWNESMUMSQRHW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)F |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)F |
synonyms |
Indolo[2,1-b]quinazoline-6,12-dione, 8-fluoro-4-hydroxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



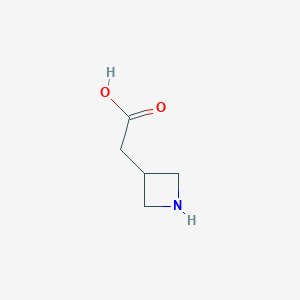

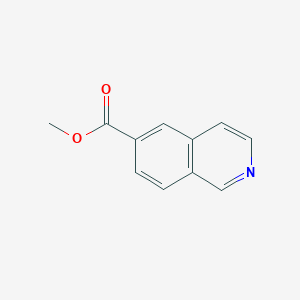
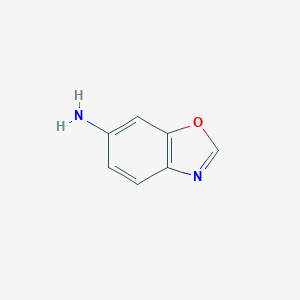
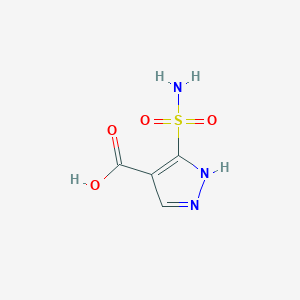
![1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one](/img/structure/B68434.png)
